5H-Pyrido(3,2-b)azepine-5-carboxylic acid, 6,7,8,9-tetrahydro-, 3-(dimethylamino)propyl ester,hydrochloride
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Overview
Description
5H-Pyrido(3,2-b)azepine-5-carboxylic acid, 6,7,8,9-tetrahydro-, 3-(dimethylamino)propyl ester, hydrochloride is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridoazepine core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido(3,2-b)azepine-5-carboxylic acid, 6,7,8,9-tetrahydro-, 3-(dimethylamino)propyl ester, hydrochloride involves several steps. One common method includes the condensation of appropriate starting materials followed by cyclization reactions. For instance, the reaction of a pyridine derivative with an azepine precursor under controlled conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5H-Pyrido(3,2-b)azepine-5-carboxylic acid, 6,7,8,9-tetrahydro-, 3-(dimethylamino)propyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5H-Pyrido(3,2-b)azepine-5-carboxylic acid, 6,7,8,9-tetrahydro-, 3-(dimethylamino)propyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of 5H-Pyrido(3,2-b)azepine-5-carboxylic acid, 6,7,8,9-tetrahydro-, 3-(dimethylamino)propyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5H-Pyrido(3,2-b)indole: This compound shares a similar pyridoazepine core but differs in its functional groups and overall structure.
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine: Another related compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness
5H-Pyrido(3,2-b)azepine-5-carboxylic acid, 6,7,8,9-tetrahydro-, 3-(dimethylamino)propyl ester, hydrochloride is unique due to its specific ester and hydrochloride functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
90358-82-0 |
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Molecular Formula |
C15H24ClN3O2 |
Molecular Weight |
313.82 g/mol |
IUPAC Name |
3-(dimethylamino)propyl 6,7,8,9-tetrahydropyrido[3,2-b]azepine-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H23N3O2.ClH/c1-17(2)10-6-12-20-15(19)18-11-4-3-7-13-14(18)8-5-9-16-13;/h5,8-9H,3-4,6-7,10-12H2,1-2H3;1H |
InChI Key |
UNSJTMVCDRJQMY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC(=O)N1CCCCC2=C1C=CC=N2.Cl |
Origin of Product |
United States |
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